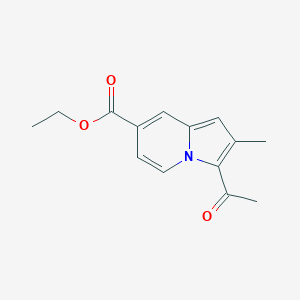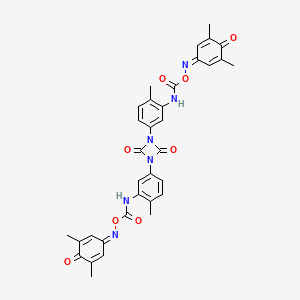
1,3-Bis(3-(((((3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)oxy)carbonyl)amino)-p-tolyl)-1,3-diazetidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione is a complex organic compound with a unique structure. This compound is characterized by its diazetidine core, which is substituted with two phenyl groups that are further functionalized with dimethyl and oxo groups. The presence of multiple functional groups makes this compound an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione typically involves multi-step organic synthesis. The key steps include the formation of the diazetidine ring and the introduction of the phenyl substituents with the desired functional groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the diazetidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the phenyl groups via substitution reactions.
Functional group modifications: Addition of dimethyl and oxo groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to specific receptors, altering cellular signaling and function.
DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds with similar heterocyclic structures and functional groups.
Pyrazole derivatives: Another class of heterocyclic compounds with comparable properties.
Thiadiazole derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione is unique due to its specific combination of functional groups and the diazetidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
53034-92-7 |
|---|---|
Formule moléculaire |
C34H30N6O8 |
Poids moléculaire |
650.6 g/mol |
Nom IUPAC |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-[5-[3-[3-[[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxycarbonylamino]-4-methylphenyl]-2,4-dioxo-1,3-diazetidin-1-yl]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C34H30N6O8/c1-17-7-9-25(15-27(17)35-31(43)47-37-23-11-19(3)29(41)20(4)12-23)39-33(45)40(34(39)46)26-10-8-18(2)28(16-26)36-32(44)48-38-24-13-21(5)30(42)22(6)14-24/h7-16H,1-6H3,(H,35,43)(H,36,44) |
Clé InChI |
DGVAZNMIYQGJJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)NC(=O)ON=C4C=C(C(=O)C(=C4)C)C)NC(=O)ON=C5C=C(C(=O)C(=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



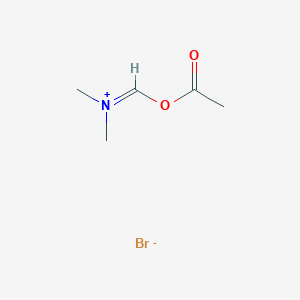
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)

![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
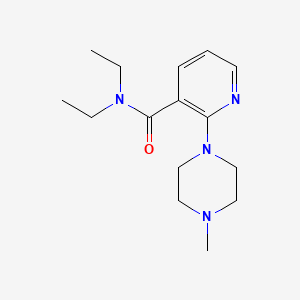

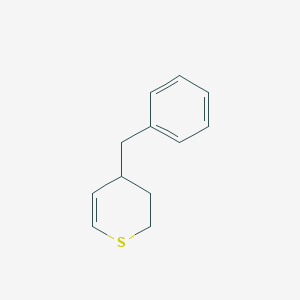
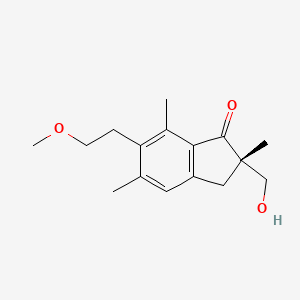
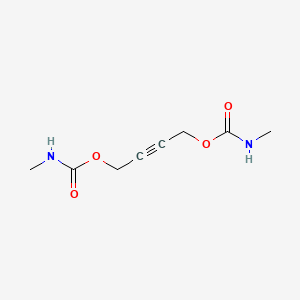
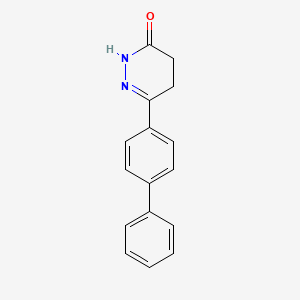
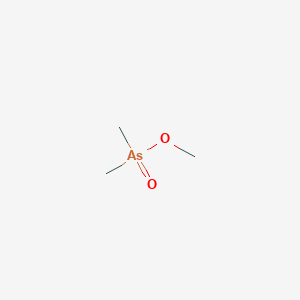
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
